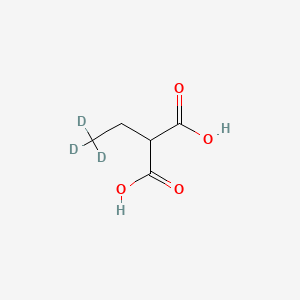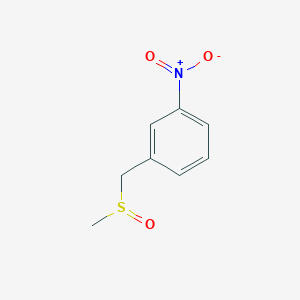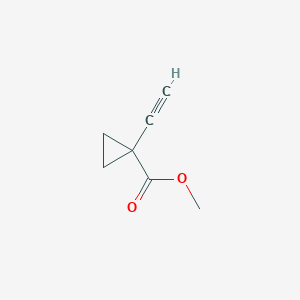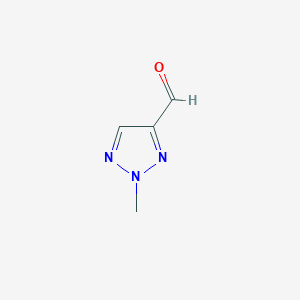
Ethyl-2,2,2-d3-malonic Acid
描述
Ethyl-2,2,2-d3-malonic Acid is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in research and industrial applications due to its unique properties and stability. The presence of deuterium makes it particularly useful in studies involving isotopic labeling and tracing.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-2,2,2-d3-malonic Acid typically involves the deuteration of ethyl malonic acid. This can be achieved through the following steps:
Deuteration of Ethyl Malonic Acid: Ethyl malonic acid is treated with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. This process replaces the hydrogen atoms with deuterium atoms.
Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of ethyl malonic acid are subjected to deuteration using deuterium oxide and a suitable catalyst.
Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions: Ethyl-2,2,2-d3-malonic Acid undergoes several types of chemical reactions, including:
Acid-Base Reactions: The compound can participate in acid-base reactions, where it can act as an acid and donate a proton (deuteron) to a base.
Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Ester Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to produce carbon dioxide and a deuterated derivative.
Common Reagents and Conditions:
Acid-Base Reactions: Common bases used include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Nucleophilic Substitution: Typical nucleophiles include alkyl halides and amines.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Decarboxylation: Heating the compound in the presence of a catalyst or under vacuum.
Major Products:
Deuterated Carboxylic Acids: Resulting from ester hydrolysis.
Deuterated Derivatives: Formed through decarboxylation and nucleophilic substitution reactions.
科学研究应用
Ethyl-2,2,2-d3-malonic Acid has a wide range of applications in scientific research, including:
Isotopic Labeling: Used in studies involving metabolic pathways and reaction mechanisms to trace the movement of atoms.
NMR Spectroscopy: The deuterium atoms provide distinct signals in nuclear magnetic resonance (NMR) spectroscopy, aiding in the structural elucidation of compounds.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
Biological Studies: Used to investigate enzyme mechanisms and metabolic processes in biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of Ethyl-2,2,2-d3-malonic Acid involves several key steps:
Deprotonation: The compound can be deprotonated to form an enolate, which is a reactive intermediate.
Nucleophilic Attack: The enolate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds.
Hydrolysis and Decarboxylation: The ester group can be hydrolyzed to form a carboxylic acid, which can then undergo decarboxylation to yield a deuterated derivative.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and functions.
Metabolic Pathways: Used to trace the flow of carbon atoms in metabolic pathways, helping to elucidate complex biochemical processes.
相似化合物的比较
Ethyl-2,2,2-d3-malonic Acid can be compared with other similar compounds, such as:
Methyl-d3-malonic Acid: Similar in structure but with a methyl group instead of an ethyl group. Used in similar applications for isotopic labeling and NMR spectroscopy.
Ethylmalonic Acid: Lacks deuterium atoms and is used in different contexts, such as in the synthesis of pharmaceuticals and specialty chemicals.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique and valuable for isotopic labeling studies.
Enhanced Stability: Deuterium-labeled compounds often exhibit enhanced stability and different reactivity compared to their non-deuterated counterparts.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
属性
IUPAC Name |
2-(2,2,2-trideuterioethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXDFUAPNAMPJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)


![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)

